Ethyl (6-bromo-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the ethyl acetate group.
7-Bromo-4-(bromomethyl)-2-methylindole: Contains a different core structure but shares the bromine and methyl groups.
Uniqueness
ETHYL 2-{6-BROMO-5-METHYL-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETATE is unique due to the combination of the triazolopyrimidine core with the ethyl acetate group, which can impart specific chemical properties and reactivity that are not present in similar compounds.
Properties
Molecular Formula |
C10H11BrN4O3 |
---|---|
Molecular Weight |
315.12 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H11BrN4O3/c1-3-18-7(16)4-6-13-10-12-5(2)8(11)9(17)15(10)14-6/h3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
SMTFOTYUQWGBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC(=C(C(=O)N2N1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.